molecular formula C11H13F2NO5 B14034718 rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B14034718
M. Wt: 277.22 g/mol
InChI Key: WMXLEEMWFFWMAE-JKUQZMGJSA-N
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Description

rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl group, two fluorine atoms, and a carboxylic acid group. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Bicyclic Core: The bicyclic core is formed through a series of cyclization reactions. This involves the use of specific catalysts and reaction conditions to ensure the correct stereochemistry.

    Introduction of the Fluorine Atoms: The fluorine atoms are introduced using fluorinating agents under controlled conditions to achieve selective fluorination.

    Protection and Deprotection Steps: The tert-butoxycarbonyl group is introduced as a protecting group during the synthesis and is later removed under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of fluorine atoms and the bicyclic structure contribute to its unique reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: Similar structure but lacks the oxo group.

    rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: Similar structure but different stereochemistry.

Uniqueness: : The presence of the oxo group and the specific stereochemistry of rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[310]hexane-2-carboxylic acid make it unique compared to other similar compounds

Properties

Molecular Formula

C11H13F2NO5

Molecular Weight

277.22 g/mol

IUPAC Name

(1S,2S,5R)-6,6-difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

InChI

InChI=1S/C11H13F2NO5/c1-10(2,3)19-9(18)14-6(8(16)17)4-5(7(14)15)11(4,12)13/h4-6H,1-3H3,(H,16,17)/t4-,5+,6-/m0/s1

InChI Key

WMXLEEMWFFWMAE-JKUQZMGJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]([C@@H]2[C@H](C1=O)C2(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C(C2C(C1=O)C2(F)F)C(=O)O

Origin of Product

United States

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